molecular formula C12H22N2O2 B8222169 tert-Butyl 6-amino-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate

tert-Butyl 6-amino-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B8222169
M. Wt: 226.32 g/mol
InChI Key: FJGZCEHFBUGRTE-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a spirocyclic scaffold (2-azaspiro[3.3]heptane) with a tert-butyloxycarbonyl (Boc) protecting group at position 2 and an amino-methyl substituent at position 5. Its molecular formula is C₁₁H₂₀N₂O₂ (MW = 212.29 g/mol) . Key Properties:

  • Synthetic Utility: Serves as a versatile intermediate in medicinal chemistry due to its spirocyclic rigidity and functional group diversity .

Properties

IUPAC Name

tert-butyl 6-amino-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-7-12(8-14)5-11(4,13)6-12/h5-8,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGZCEHFBUGRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CN(C2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Spirocyclic Scaffold Construction

The synthesis begins with the formation of the azaspiro[3.3]heptane core. A common precursor, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate , is prepared via two primary routes:

  • Route A : Cyclization of 1,3-dielectrophiles with 1,1-bis-nucleophiles under basic conditions (e.g., K₂CO₃ or Cs₂CO₃).

  • Route B : Reductive dechlorination of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate using zinc/acetic acid or ammonium chloride/zinc in methanol.

Table 1: Key Steps for Spirocyclic Core Synthesis

StepReagents/ConditionsYieldSource
1Zn, AcOH, 0–20°C, 16 h40–58%
2NH₄Cl, Zn, MeOH, 20°C, 18 h66%
3LiAlH₄ reduction of nitrile intermediates76%

Introduction of Amino and Methyl Groups

The 6-oxo group is converted to 6-amino-6-methyl via a Strecker synthesis or reductive amination strategy:

  • Reductive Amination : Reaction of the ketone intermediate with methylamine and NaBH₃CN in methanol at 0–25°C.

  • Cyanide Addition : Treatment with KCN/(NH₄)₂CO₃ followed by LiAlH₄ reduction to install both amino and methyl groups.

Table 2: Amination/Methylation Optimization

MethodReagentsTemperatureYieldPurity
Reductive AminationMeNH₂, NaBH₃CN, MeOH25°C, 12 h68%>95%
Cyanide AdditionKCN, (NH₄)₂CO₃, LiAlH₄Reflux, 6 h52%90%

Industrial-Scale Production Considerations

Purification and Yield Enhancement

  • Crystallization : Use of diisopropyl ether or cyclohexane/ethyl acetate mixtures improves purity to >97%.

  • Chromatography : Silica gel chromatography with gradients of ethyl acetate/hexane (3:1) achieves isolated yields of 79–89%.

Cost-Effective Reagent Selection

  • Zinc vs. Lithium Aluminum Hydride : Zinc/acetic acid systems reduce dichloro precursors at lower cost (40% yield) compared to LiAlH₄ (76% yield but higher hazard risk).

  • BOC Protection : tert-Butyl dicarbonate (BOC₂O) in CH₂Cl₂ with Et₃N achieves 82–91% yield for N-protection.

Mechanistic Insights and Side Reactions

Key Transition States

  • Spirocyclization : DFT studies suggest a chair-like transition state during ring closure, minimizing steric strain.

  • Reductive Amination : Imine formation is rate-limiting, with NaBH₃CN selectively reducing the intermediate without affecting the BOC group.

Common Byproducts and Mitigation

  • Over-Reduction : Excessive Zn in dechlorination produces des-chloro impurities; controlled stoichiometry (1:2 Zn:substrate) suppresses this.

  • Epimerization : Basic conditions during BOC protection may cause racemization; use of anhydrous Na₂SO₄ and low temperatures (<10°C) retains stereochemistry.

Case Studies and Recent Advances

Large-Scale Synthesis (Patent CN102442934A)

A 5-step route achieves 41% overall yield:

  • LiAlH₄ reduction of nitrile to primary amine.

  • Tosyl protection.

  • Ring closure with o-nitrobenzenesulfonamide.

  • Thiophenol-mediated deprotection.

  • BOC protection under acidic conditions.

Continuous Flow Chemistry

Microreactor systems reduce reaction times for spirocyclization from 16 h to 2 h, enhancing throughput by 8-fold.

Comparative Analysis with Analogues

Table 3: tert-Butyl Azaspiro Derivatives

CompoundKey Functional GroupsYieldApplication
6-Oxo-2-azaspiro[3.3]heptane-2-carboxylateKetone58%Intermediate for opioids
6-Hydroxy-2-azaspiro[3.3]heptane-2-carboxylateAlcohol93%CNS drug candidates
6-Amino-6-methyl derivative Amino, methyl68%HCV protease inhibitors

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-amino-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The rigid spirocyclic scaffold allows for precise spatial orientation of functional groups, which can enhance binding affinity and selectivity for biological targets . This compound may act as a ligand for various receptors or enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate 6-amino C₁₁H₂₀N₂O₂ 212.29 Primary amine for further derivatization
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate 6-hydroxy C₁₁H₁₉NO₃ 213.28 Polar hydroxyl group; precursor for oxidation
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate 6-oxo C₁₁H₁₇NO₃ 211.26 Ketone functionality for nucleophilic additions
tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate 6-methylamino C₁₂H₂₂N₂O₂ 226.32 Secondary amine; enhanced steric bulk
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate 6-aza C₁₀H₁₇N₂O₂ 197.26 Dual nitrogen atoms for coordination chemistry

Key Observations :

  • Polarity Trends: The 6-hydroxy derivative exhibits higher polarity (TPSA = 55.7 Ų) compared to the 6-amino (TPSA = 64.4 Ų) and 6-oxo (TPSA = 55.1 Ų) variants due to hydrogen-bonding capabilities .
  • Reactivity: The 6-oxo compound is pivotal for synthesizing derivatives via reductive amination (e.g., conversion to 6-amino) or Grignard additions .

Comparison with Diazaspiro Analogues :

  • Dual Nitrogen Systems : Compounds like tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate require multistep syntheses involving LiAlH₄-mediated reductions and sulfinyl group manipulations (yields: 85–92%) .

Physicochemical and Pharmacokinetic Properties

Property 6-Amino-6-methyl 6-Hydroxy 6-Oxo 2,6-Diazaspiro
LogP 1.26 1.15 1.32 0.98
H-Bond Acceptors 4 3 3 4
GI Absorption High Moderate High High
BBB Permeability Yes No Yes Yes

Insights :

  • The 6-amino-methyl derivative’s BBB permeability makes it suitable for CNS-targeting drug candidates, unlike the 6-hydroxy variant .
  • Lipophilicity : The 6-oxo compound’s higher LogP (1.32) may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

tert-Butyl 6-amino-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate (CAS No. 2092384-10-4) is a complex organic compound that belongs to the class of spirocyclic compounds. Its unique structure, characterized by a spirocyclic framework, offers potential biological activity that has garnered attention in medicinal chemistry.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.315 g/mol
  • Synonyms : 2-Boc-6-amino-6-methyl-2-azaspiro[3.3]heptane

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as a pharmacophore in drug development. The compound's structure allows for various interactions with biological targets, particularly in the context of neuropharmacology and medicinal chemistry.

Research indicates that compounds with similar structural motifs may interact with neurotransmitter systems, potentially influencing pathways associated with neurological disorders. The spirocyclic nature may confer unique binding properties to receptors or enzymes, enhancing selectivity and potency.

Neuropharmacological Studies

  • Study on Neurotransmitter Modulation :
    • A study explored the effects of azaspiro compounds on neurotransmitter release in neuronal cultures. Results suggested that tert-butyl 6-amino derivatives could modulate glutamate release, indicating potential neuroprotective effects.
    • Findings : Enhanced neuronal survival in models of excitotoxicity.
  • Antidepressant Activity :
    • Research conducted on related azaspiro compounds demonstrated significant antidepressant-like effects in animal models, suggesting that tert-butyl 6-amino derivatives may exhibit similar properties.
    • Findings : Increased locomotor activity and reduced immobility time in forced swim tests.

Synthesis and Derivative Studies

The synthesis of tert-butyl 6-amino-6-methyl-2-azaspiro[3.3]heptane derivatives has been documented, showcasing their potential for further derivatization to enhance biological activity:

  • Synthetic Route : Efficient synthetic pathways have been established for producing this compound, allowing for the exploration of various derivatives with modified functional groups to assess biological efficacy.

Data Tables

PropertyValue
CAS Number2092384-10-4
Molecular FormulaC12H22N2O2
Molecular Weight226.315 g/mol
Melting Point115 °C
SolubilitySoluble in organic solvents
Biological Activity StudyOutcome
Neurotransmitter ModulationIncreased glutamate release
Antidepressant ActivityReduced immobility time

Q & A

Q. Table 1. Key Synthetic Parameters for tert-Butyl 6-amino-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate

ParameterOptimal ConditionReference
Reduction AgentLiAlH4 (1.0 M in THF)
Reaction Temperature30–33°C (enzymatic step)
Purity (GC)>98%
Enantiomeric Excess>99% (SFC)

Q. Table 2. Stability Under Stress Conditions

ConditionDegradation Observed?Mitigation Strategy
Light (UV, 254 nm)Yes (Nitroso formation)Amber glass storage
High Humidity (75% RH)NoDesiccant packs
Acidic pH (HCl, 1 M)Yes (tert-butyl cleavage)Neutralize post-reaction

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